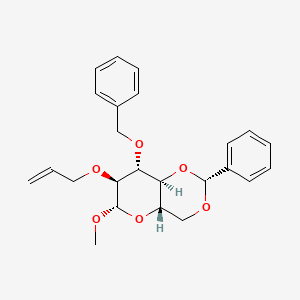

alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

説明

The compound alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- is a complex organic molecule characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the hexahydropyrano[3,2-d][1,3]dioxine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of functional groups: Methoxy, phenyl, phenylmethoxy, and prop-2-enoxy groups are introduced through various substitution reactions, often using reagents such as methyl iodide, phenyl lithium, benzyl chloride, and allyl bromide.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale reactions are typically conducted in batch or continuous flow reactors, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the double bond in the prop-2-enoxy group, using reagents such as hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: The phenyl and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with Pd/C, sodium borohydride, and lithium aluminum hydride.

Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated alkanes or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl α-D-mannopyranoside derivatives. For instance, a study synthesized several cinnamoyl-substituted mannopyranosides and evaluated their antimicrobial activities against various bacterial and fungal strains. The results indicated promising antifungal properties and moderate antibacterial effects, suggesting that these derivatives could serve as potential antimicrobial agents in therapeutic applications .

Inhibition of Bacterial Adhesion

Methyl α-D-mannopyranoside has been investigated for its ability to inhibit bacterial adherence, particularly in urinary tract infections caused by Escherichia coli. In animal models, the compound effectively reduced bacterial colonization by competing with mannose for binding sites on epithelial cells, demonstrating its potential as a preventive treatment for urinary tract infections .

Glycobiology Research

The compound's structure allows it to interact with lectins and other glycan-binding proteins, making it a valuable tool in glycobiology research. Its ability to modify signaling pathways through these interactions is being explored for its implications in cell signaling and disease mechanisms.

Synthesis of Glycosides

Methyl α-D-mannopyranoside serves as a precursor in the synthesis of more complex glycosides. Its reactivity under various conditions allows chemists to create diverse derivatives with tailored properties for specific applications in drug development and chemical biology.

Polymer Chemistry

Methyl α-D-mannopyranoside can be incorporated into polymer matrices to enhance properties such as biodegradability and biocompatibility. Its derivatives are being studied for use in creating environmentally friendly plastics and resins that possess enhanced mechanical properties while being less harmful to the environment .

Drug Delivery Systems

The compound's ability to form hydrogels makes it suitable for drug delivery applications. Research indicates that mannopyranoside-based hydrogels can be engineered to release therapeutic agents in a controlled manner, improving the efficacy of treatments while minimizing side effects.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on various methyl α-D-mannopyranoside derivatives revealed that certain structural modifications significantly enhanced their antimicrobial activity against both bacterial and fungal pathogens. The study utilized molecular docking simulations to predict binding affinities with target proteins, providing insights into their mechanism of action.

Case Study 2: Urinary Tract Infection Prevention

In a controlled experiment involving mice, methyl α-D-mannopyranoside was administered prior to exposure to E. coli. Results showed a marked decrease in infection rates compared to control groups, highlighting its potential as a therapeutic agent against urinary tract infections.

作用機序

The mechanism by which alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.

類似化合物との比較

Similar Compounds

- (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

The compound’s uniqueness lies in its combination of functional groups and the hexahydropyrano[3,2-d][1,3]dioxine core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

生物活性

Alpha-D-Mannopyranoside derivatives, including methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl, are significant in glycoscience due to their biological activities. These compounds exhibit various pharmacological properties, including anti-infective and immunomodulatory effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple functional groups conducive to biological interactions. Its molecular formula is , and it features a mannopyranoside backbone modified with phenylmethyl and phenylmethylene groups.

| Property | Value |

|---|---|

| Molecular Weight | 306.36 g/mol |

| Chemical Formula | C17H22O6 |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in methanol and water |

Antimicrobial Activity

Research indicates that alpha-D-mannopyranoside derivatives can inhibit bacterial adherence, particularly in urinary tract infections caused by Escherichia coli. For instance, methyl alpha-D-mannopyranoside has been shown to block the binding of bacteria to uroepithelial cells, preventing infection .

Case Study:

In a study published in The Journal of Infectious Diseases, researchers demonstrated that administering methyl alpha-D-mannopyranoside significantly reduced urinary tract infections in mice models by inhibiting bacterial colonization .

Immunomodulatory Effects

Mannose-binding lectins (MBL) that recognize mannose residues play a crucial role in the innate immune response. The compound has been implicated in enhancing the immune response against pathogens. It binds to mannose on microbial surfaces, activating the complement pathway and facilitating pathogen clearance .

Research Findings:

A study highlighted that upon infection with SARS-CoV-2, alpha-D-mannopyranoside derivatives activated the complement lectin pathway, leading to reduced viral replication and inflammation .

The biological activities of alpha-D-mannopyranoside derivatives are primarily attributed to their ability to bind specific carbohydrates on pathogens. This binding triggers various immune responses:

- Inhibition of Bacterial Adhesion: By mimicking host sugars, these compounds prevent bacteria from adhering to epithelial cells.

- Activation of Complement Pathways: They enhance opsonization and phagocytosis of pathogens.

- Modulation of Inflammatory Responses: These compounds may downregulate excessive inflammatory responses during infections.

Summary of Biological Activities

Synthesis of Derivatives

Various derivatives of alpha-D-mannopyranoside have been synthesized to enhance biological activity:

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Methyl 3-O-(phenylmethyl)-mannopyranoside | Helferich glycosylation | 90 |

| Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside | Benzylation followed by deprotection | 85 |

特性

IUPAC Name |

(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKDDPSSKUWEG-FHWMYVSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。